

Application of Pentacontane in Material Science Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pentacontane*

Cat. No.: *B1662028*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacontane ($C_{50}H_{102}$) is a long-chain n-alkane that serves as a valuable model system and building block in various areas of material science research. Its well-defined linear structure and predictable self-assembly behavior make it an ideal candidate for studying fundamental crystallization processes, developing advanced nanomaterials, and engineering phase change materials for thermal energy storage. This document provides detailed application notes and experimental protocols for the use of **pentacontane** in these key research areas.

Pentacontane as a Phase Change Material (PCM)

Long-chain alkanes like **pentacontane** are excellent candidates for thermal energy storage applications due to their high latent heat of fusion. They can absorb and release significant amounts of energy at a nearly constant temperature during their solid-liquid phase transition.

Application Notes

Pentacontane's primary application as a PCM lies in passive thermal management systems. By incorporating **pentacontane** into building materials, electronics packaging, or textiles, it is possible to regulate temperature fluctuations. During a temperature increase, the material melts

and absorbs excess heat, and as the temperature drops, it solidifies and releases the stored heat, thereby maintaining a more stable thermal environment.

Quantitative Data

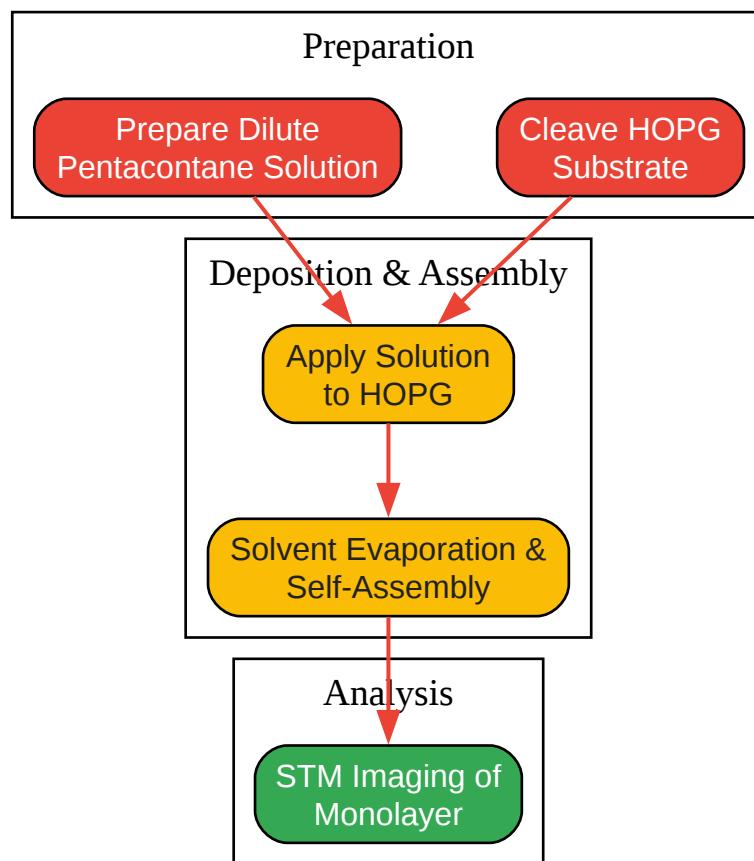
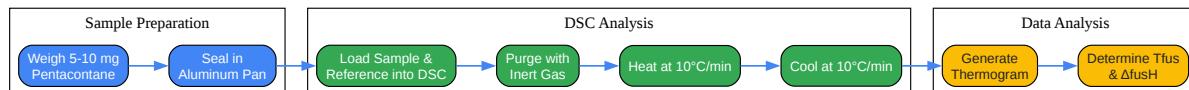
The thermal properties of **pentacontane** are critical for its application as a PCM. The following table summarizes key quantitative data obtained from the NIST Chemistry WebBook[[1](#)].

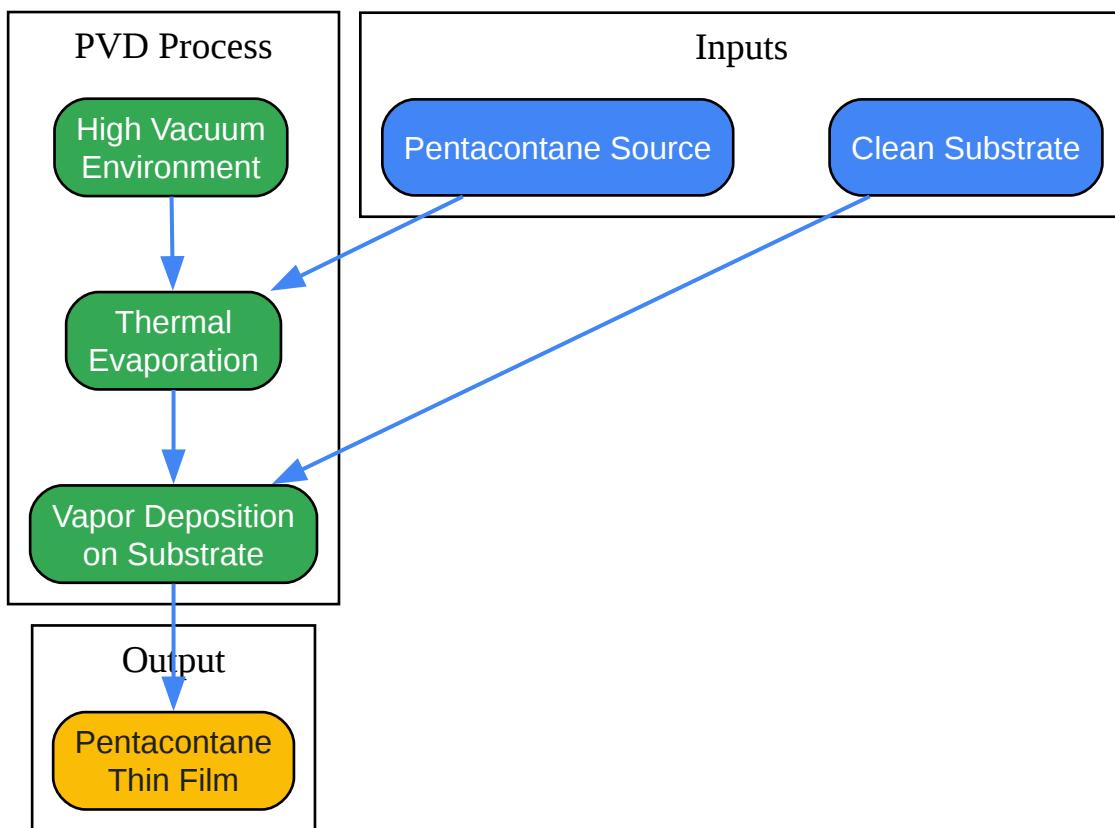
Property	Value	Units	Reference
Molecular Formula	C ₅₀ H ₁₀₂	-	[1]
Molecular Weight	703.34	g/mol	[1]
CAS Registry Number	6596-40-3	-	[1]
Fusion (Melting) Point (T _{fus})	365.3 - 366.9	K	[1]
	92.15 - 93.75	°C	
Enthalpy of Fusion (ΔfusH)	185	kJ/mol	[1]

Experimental Protocol: Thermal Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting point and enthalpy of fusion of **pentacontane** using DSC.

Materials and Equipment:



- **Pentacontane** powder (high purity)
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Microbalance


- Inert gas supply (e.g., Nitrogen)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **pentacontane** powder into an aluminum DSC pan using a microbalance.
 - Hermetically seal the pan with a lid.
 - Prepare an empty sealed aluminum pan to be used as a reference.
- DSC Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature up at a controlled heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).
 - Hold the sample at this temperature for a few minutes to ensure complete melting.
 - Cool the sample back down to the initial temperature at a controlled rate (e.g., 10 °C/min).
- Data Analysis:
 - The DSC software will generate a thermogram (heat flow vs. temperature).
 - The melting point is determined as the onset or peak temperature of the endothermic melting peak.

- The enthalpy of fusion is calculated by integrating the area of the melting peak.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pentacontane [webbook.nist.gov]
- To cite this document: BenchChem. [Application of Pentacontane in Material Science Research: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662028#application-of-pentacontane-in-material-science-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com